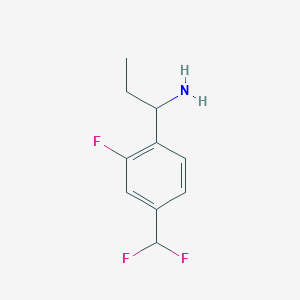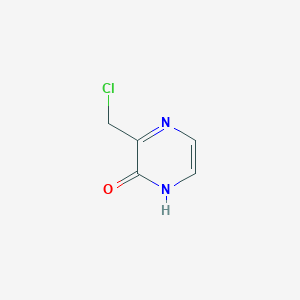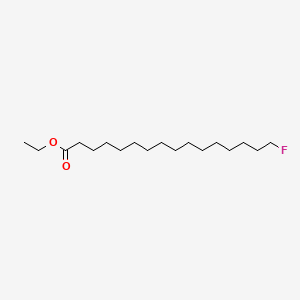
Ethyl 16-fluorohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 16-fluorohexadecanoate is an organic compound with the molecular formula C18H35FO2 It is an ester derivative of hexadecanoic acid (palmitic acid) where a fluorine atom is substituted at the 16th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 16-fluorohexadecanoate can be synthesized through the esterification of 16-fluorohexadecanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 16-fluorohexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 16-fluorohexadecanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Hydrolysis: 16-fluorohexadecanoic acid and ethanol.
Reduction: 16-fluorohexadecanol.
Substitution: Various substituted hexadecanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 16-fluorohexadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated fatty acids and other derivatives.
Biology: Studied for its potential effects on lipid metabolism and cell membrane properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and reactivity, affecting its distribution and metabolism in biological systems. The ester group can be hydrolyzed by esterases, releasing the active 16-fluorohexadecanoic acid, which can then interact with various molecular targets.
Comparison with Similar Compounds
Ethyl 16-fluorohexadecanoate can be compared with other fluorinated esters and fatty acid derivatives:
Ethyl 16-chlorohexadecanoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Ethyl 16-bromohexadecanoate: Contains a bromine atom, which is larger and more reactive than fluorine.
Ethyl 16-iodohexadecanoate: Iodine substitution results in even greater reactivity and different biological effects.
This compound is unique due to the specific properties imparted by the fluorine atom, such as increased stability and altered lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
408-07-1 |
|---|---|
Molecular Formula |
C18H35FO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
ethyl 16-fluorohexadecanoate |
InChI |
InChI=1S/C18H35FO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI Key |
NJHLYKCEFTYADU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


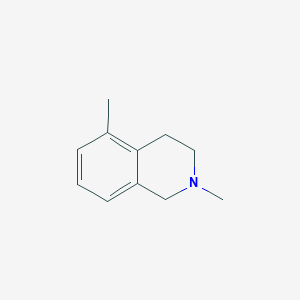
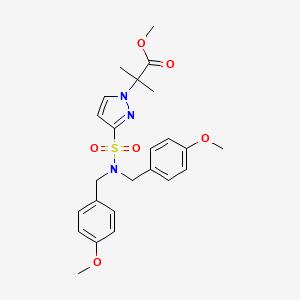
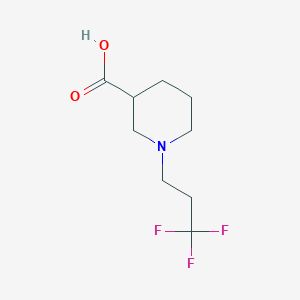
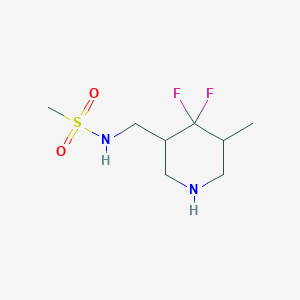

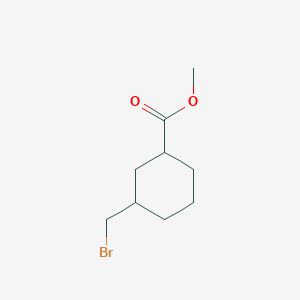
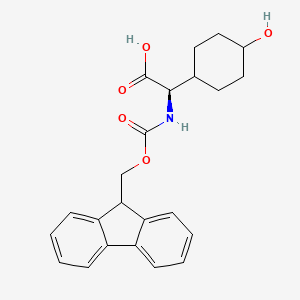
![tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12980706.png)

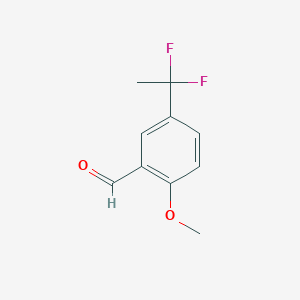
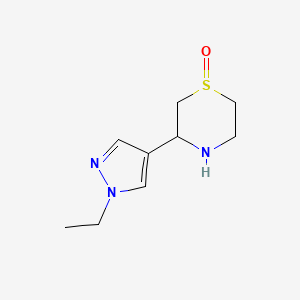
![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)
